7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid
CAS No.: 2250241-78-0
Cat. No.: VC7960140
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59
* For research use only. Not for human or veterinary use.
![7-Chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid - 2250241-78-0](/images/structure/VC7960140.png)
Specification
CAS No. | 2250241-78-0 |
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Molecular Formula | C8H5ClN2O2 |
Molecular Weight | 196.59 |
IUPAC Name | 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid |
Standard InChI | InChI=1S/C8H5ClN2O2/c9-5-1-6-2-10-7(8(12)13)4-11(6)3-5/h1-4H,(H,12,13) |
Standard InChI Key | GLEKTBOZIJYRMK-UHFFFAOYSA-N |
SMILES | C1=C2C=NC(=CN2C=C1Cl)C(=O)O |
Canonical SMILES | C1=C2C=NC(=CN2C=C1Cl)C(=O)O |
Introduction
Chemical Structure and Nomenclature
The molecular structure of 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylic acid features a bicyclic framework with a chlorine atom at the seventh position and a carboxylic acid group at the third position. Key structural attributes include:
Molecular Formula and Weight
IUPAC Name and SMILES Notation
Crystallographic and Spectroscopic Data
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X-ray Diffraction: Limited data available; computational models suggest a planar bicyclic core with dihedral angles < 5° between rings .
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NMR Signatures: -NMR (DMSO-): δ 8.45 (s, 1H, pyrazine-H), 7.92 (d, 1H, pyrrole-H), 6.78 (d, 1H, pyrrole-H) .
Synthesis and Purification
Synthetic Routes
Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. A common pathway (Figure 1) involves:
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Cyclization: Heating pyrrole derivatives with chloropyrazine precursors in dimethylformamide (DMF) at 120°C.
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Carboxylic Acid Introduction: Hydrolysis of ester intermediates using NaOH/EtOH .
Table 1: Representative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Conditions |
---|---|---|---|
Cyclization-Hydrolysis | 65 | 97 | DMF, 120°C, 12 h |
Ullmann Coupling | 58 | 95 | CuI, KCO, DMF |
Purification Techniques
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Column Chromatography: Silica gel (eluent: ethyl acetate/hexane 3:7) .
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Recrystallization: Ethanol/water mixtures yield crystals with >97% purity .
Physical and Chemical Properties
Solubility and Stability
Thermodynamic and Spectroscopic Data
Table 2: Key Physicochemical Properties
Property | Value | Method/Source |
---|---|---|
LogP | 2.30 | Computational |
pKa (carboxylic acid) | 3.45 | Potentiometric |
λmax (UV-Vis) | 274 nm (ε = 4500 M⁻¹cm⁻¹) | Ethanol |
Biological Activities and Mechanisms
Anticancer Activity
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Kinase Inhibition: Demonstrates IC = 1.2 µM against EGFR kinase.
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Apoptosis Induction: Activates caspase-3 in HeLa cells at 10 µM .
Metabolic Pathways
Applications in Drug Discovery
Medicinal Chemistry
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Scaffold for Analogues: Used to synthesize derivatives targeting mGluR2 and TB therapies .
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PET Tracers: Radiolabeled versions (e.g., ) enable imaging of glutamate receptors .
Table 3: Notable Derivatives
Derivative | Target | Activity (IC) |
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Methyl ester analog | mGluR2 | 0.026 mmol/dm³ |
Amide conjugate | PanD (Mtb) | 0.063 mmol/dm³ |
Material Science
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Ligand in Catalysis: Coordinates Pd(II) in cross-coupling reactions (TON = 1,200).
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